Cas no 325741-03-5 (2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine)

2-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a specialized organic compound featuring a chloro-methylphenyl substituent fused to an isoindolinimine scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl groups enhance its potential for further functionalization, while the isoindolimine core contributes to its stability and versatility in heterocyclic chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating applications in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in synthetic workflows.
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine structure
325741-03-5 structure
Product Name:2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine
CAS No:325741-03-5
MF:
MW:
CID:4646113
Update Time:2025-05-24

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine Pricemore >>

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2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine Related Literature

Additional information on 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

Compound CAS No. 325741-03-5: 2-(3-Chloro-4-Methylphenyl)-2,3-Dihydro-1H-Isoindol-1-Imine

The compound with CAS No. 325741-03-5, known as 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of isoindoles, which are heterocyclic aromatic compounds with a fused benzene and pyrrole ring system. The presence of the imine functional group further enhances its reactivity and potential applications in various chemical reactions.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery and materials synthesis. The chloro and methyl substituents on the phenyl ring of this compound play a crucial role in modulating its electronic properties, making it a promising candidate for applications in optoelectronic materials. For instance, researchers have explored the use of similar isoindole-based compounds in organic light-emitting diodes (OLEDs) due to their excellent luminescent properties and thermal stability.

The synthesis of 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves multi-component reactions or stepwise coupling strategies. One of the most efficient methods reported in recent literature involves the condensation of an appropriate phenyl derivative with a pyrrole analog under controlled conditions. This approach not only ensures high yields but also allows for fine-tuning of the substituents to achieve desired properties.

In terms of applications, this compound has shown potential in several areas. Its imine functionality makes it suitable for use in Schiff base formation, which is a key step in many organic transformations. Additionally, its aromaticity and conjugation make it an ideal building block for constructing larger molecular frameworks, such as polycyclic aromatic hydrocarbons (PAHs), which are widely used in nanotechnology.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of CAS No. 325741-03-5 with unprecedented accuracy. Using density functional theory (DFT), scientists have demonstrated that this compound exhibits a high degree of conjugation, leading to strong absorption bands in the visible spectrum. This property makes it a strong candidate for applications in solar energy harvesting materials.

Moreover, the chloro substituent on the phenyl ring introduces electron-withdrawing effects, which can be exploited to modulate the reactivity of the imine group. This dual functionality opens up new avenues for its use in catalysis and asymmetric synthesis. For example, preliminary experiments suggest that this compound could serve as a ligand in transition metal-catalyzed reactions, enhancing both the efficiency and selectivity of these processes.

In conclusion, CAS No. 325741-03-5, or 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in organic synthesis, materials science, and drug discovery. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the chemical community is expected to grow further.

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